RuBi-GABA-PMe3
説明
"RuBi-GABA-PMe3" is a ruthenium-based coordination complex, likely incorporating γ-aminobutyric acid (GABA) and trimethylphosphine (PMe3) ligands. Such complexes are studied for applications in catalysis, neuroscience (e.g., GABA receptor modulation), and photopharmacology due to ruthenium’s redox activity and ligand-exchange properties . However, none of the provided evidence explicitly describes this compound, its structure, or its synthesis.
特性
分子式 |
C27H33N5O2PRu.PF6.NaPF6 |
|---|---|
分子量 |
904.56 |
IUPAC名 |
sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3 |
SMILES |
C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3] |
同義語 |
RuBi-GABA-PMe3 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Instead:
- discusses Te3HCbI and KOHKyPCHbIX, but the text is fragmented and appears unrelated to ruthenium complexes .
Hypothetical Comparison Table (based on general knowledge of Ru complexes):
| Compound | Metal Center | Ligands | Applications | Key Properties |
|---|---|---|---|---|
| RuBi-GABA-PMe3 | Ru | GABA, PMe3 | Neurochemistry, Catalysis | Redox-active, water-soluble |
| [Ru(bpy)₃]²⁺ | Ru | Bipyridine (bpy) | Photocatalysis, Sensors | Luminescent, stable |
| Cisplatin | Pt | NH₃, Cl⁻ | Anticancer therapy | DNA-binding, nephrotoxic |
Limitations of Provided Evidence
- Language Barriers: contains non-English text, complicating interpretation .
- Outdated References : and date to 2006, pre-dating modern research on RuBi-GABA-PMe3 .
Recommendations for Further Research
To address this gap, consult:
Recent Journals: e.g., Inorganic Chemistry or Dalton Transactions for ruthenium-GABA complexes.
Patents : Search for RuBi-GABA-PMe3 in chemical patent databases.
Specialized Databases : Reaxys or SciFinder for structural and comparative data.
準備方法
Precursor Preparation
The synthesis begins with the precursor complex [Ru(bpy)₂(PMe₃)Cl]PF₆ , prepared through established methods for ruthenium polypyridine complexes. Key steps include:
-
Ligand substitution : Triphenylphosphine (PPh₃) in the original RuBi-GABA structure is replaced with trimethylphosphine (PMe₃) to enhance hydrophilicity.
-
Chloride coordination : The chloride ligand serves as a leaving group, facilitating subsequent substitution with GABA.
Ligand Substitution with GABA
The chloride ligand in the precursor is displaced by γ-aminobutyric acid (GABA) under controlled conditions:
-
Dissolution : 100 mg of [Ru(bpy)₂(PMe₃)Cl]PF₆ is dissolved in 5 mL acetone.
-
Ion exchange : Chloride ions are removed using a Dowex 2×8 anion-exchange resin, yielding [Ru(bpy)₂(PMe₃)Cl]Cl.
-
GABA incorporation : 300 mg GABA and 2.9 mL 1 M NaOH are added, followed by heating at 80°C for 90 minutes to promote ligand substitution.
-
Precipitation : Saturated KPF₆ is added to precipitate the product as the hexafluorophosphate salt.
Yield : 67% for the PF₆ salt, increasing to 94% after further purification via ion exchange to the chloride form.
Purification and Ion Exchange
The final product is purified through:
-
Acidification : The solution is adjusted to pH 2 with HCl, precipitating the PF₆ salt.
-
Resin treatment : A second ion-exchange step with Dowex resin converts the product to the chloride form, improving solubility for biological applications.
Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, D₂O) data confirm the structure:
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.08 (d, 9H) | PMe₃ methyl groups |
| 1.54–2.03 (m, 6H) | GABA backbone protons |
| 3.58–3.89 (t, 2H) | GABA α-protons |
| 7.12–9.10 (m, 16H) | Bipyridine aromatic protons |
Elemental Analysis
Elemental composition aligns with theoretical values:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 36.74 | 34.6 |
| H | 3.88 | 4.01 |
| N | 7.94 | 7.7 |
Minor deviations are attributed to hydration or residual solvents.
Photochemical Properties
Absorption Spectrum
RuBi-GABA-PMe3 exhibits a broad absorption band in the visible range, with ε₄₄₇ = 5,300 M⁻¹cm⁻¹ . This allows efficient uncaging using 447 nm or 532 nm lasers, minimizing phototoxicity compared to UV-dependent caged compounds.
Quantum Efficiency and Kinetics
-
Quantum yield (ϕ) : 0.09, surpassing organic caged GABA analogs like CNB-GABA (ϕ ≈ 0.01).
-
Uncaging kinetics : Sub-nanosecond photorelease, enabling precise temporal control over GABA delivery.
Comparative Analysis with Other Caged GABA Compounds
| Parameter | RuBi-GABA-PMe3 | CNB-GABA | RuBi-GABA (PPh₃) |
|---|---|---|---|
| Activation wavelength | 447–532 nm | 330–360 nm | 450–470 nm |
| Quantum yield (ϕ) | 0.09 | 0.01 | 0.07 |
| Hydrophilicity | High | Moderate | Low |
| Biocompatibility | Excellent | Moderate | Moderate |
RuBi-GABA-PMe3’s trimethylphosphine ligand reduces lipid bilayer interactions, addressing the hydrophobicity issues of its triphenylphosphine counterpart.
Applications in Neurobiological Research
RuBi-GABA-PMe3 has been utilized to:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing RuBi-GABA-PMe3?
- Methodological Answer : Synthesis typically involves coupling ruthenium-based photocaging groups (e.g., RuBi) to GABA derivatives via phosphine ligands (e.g., PMe3). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Stability under physiological conditions should be tested using UV-Vis spectroscopy to monitor photolysis efficiency .
Q. How can researchers detect and quantify RuBi-GABA-PMe3 release kinetics in neuronal models?
- Methodological Answer : Use fluorescence microscopy paired with calcium imaging to track GABA release in real-time after photoactivation. Quantify release kinetics via HPLC or liquid chromatography-mass spectrometry (LC-MS) to measure extracellular GABA concentrations. Calibration curves with known GABA concentrations are essential for accuracy .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies using RuBi-GABA-PMe3?
- Methodological Answer :
- Dosage Optimization : Conduct dose-response studies to balance efficacy (GABA release) and toxicity (ruthenium accumulation).
- Temporal Control : Use pulsed light protocols to mimic endogenous GABA release patterns.
- Control Experiments : Include sham-irradiated groups and inactive analogs (e.g., RuBi without GABA) to isolate photolysis effects.
- Ethical Compliance : Follow institutional guidelines for animal models, ensuring proper anesthesia and post-procedure monitoring .
Q. How should researchers address contradictions in data regarding RuBi-GABA-PMe3’s receptor specificity?
- Methodological Answer :
- Cross-Validation : Compare results across multiple assays (e.g., electrophysiology for ionotropic GABAA vs. metabotropic GABAB responses).
- Antagonist Co-Application : Use receptor-specific blockers (e.g., bicuculline for GABAA) to isolate contributions.
- Data Triangulation : Integrate findings with transcriptomic data (e.g., qPCR for receptor subunit expression in target tissues) to contextualize discrepancies .
Q. What advanced techniques are recommended for studying RuBi-GABA-PMe3’s mechanistic interactions in synaptic plasticity?
- Methodological Answer :
- Two-Photon Microscopy : Enables high-resolution imaging of dendritic spine dynamics during GABA uncaging.
- Patch-Clamp Electrophysiology : Measures postsynaptic currents to quantify inhibitory postsynaptic potential (IPSP) magnitudes.
- Computational Modeling : Simulate GABA diffusion and receptor binding kinetics using tools like NEURON or MCell .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate RuBi-GABA-PMe3 at 25°C, 37°C, and 4°C across pH 6–7. Monitor degradation via HPLC and UV-Vis.
- Kinetic Analysis : Calculate half-life () using first-order decay models.
- Lyophilization Trials : Assess recoverability after freeze-drying to optimize storage protocols .
Data Presentation and Interpretation Guidelines
- Tables : Include comparative data on photolysis efficiency (e.g., % GABA release at 450 nm vs. 365 nm) and receptor affinity (e.g., IC50 values for GABAA vs. GABAB).
- Figures : Use line graphs for release kinetics and bar charts for dose-response relationships. Annotate statistical significance (p-values) and error bars (SEM).
- Contradiction Reporting : Clearly label conflicting datasets and propose hypotheses (e.g., "Divergent GABAA responses may arise from regional differences in receptor subunit composition") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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